molecular formula C26H22BrClN2O4 B11693243 (Z)-butyl 5-(5-((1-(3-bromophenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)-2-chlorobenzoate

(Z)-butyl 5-(5-((1-(3-bromophenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)-2-chlorobenzoate

Cat. No.: B11693243
M. Wt: 541.8 g/mol
InChI Key: DAIAOGWGWGWGIV-QNGOZBTKSA-N
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Description

(Z)-butyl 5-(5-((1-(3-bromophenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)-2-chlorobenzoate is a complex organic compound that features a pyrazole ring, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-butyl 5-(5-((1-(3-bromophenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)-2-chlorobenzoate typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the furan ring, and the esterification process. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-butyl 5-(5-((1-(3-bromophenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)-2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (Z)-butyl 5-(5-((1-(3-bromophenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)-2-chlorobenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features could be exploited to design molecules with specific biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials with unique properties. For example, it might be incorporated into polymers to enhance their thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of (Z)-butyl 5-(5-((1-(3-bromophenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)-2-chlorobenzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-butyl 5-(5-((1-(3-bromophenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)-2-chlorobenzoate include other pyrazole derivatives, furan derivatives, and benzoate esters. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity

Properties

Molecular Formula

C26H22BrClN2O4

Molecular Weight

541.8 g/mol

IUPAC Name

butyl 5-[5-[(Z)-[1-(3-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]-2-chlorobenzoate

InChI

InChI=1S/C26H22BrClN2O4/c1-3-4-12-33-26(32)22-13-17(8-10-23(22)28)24-11-9-20(34-24)15-21-16(2)29-30(25(21)31)19-7-5-6-18(27)14-19/h5-11,13-15H,3-4,12H2,1-2H3/b21-15-

InChI Key

DAIAOGWGWGWGIV-QNGOZBTKSA-N

Isomeric SMILES

CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC(=CC=C4)Br)C)Cl

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Br)C)Cl

Origin of Product

United States

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